Cas no 2229213-04-9 (tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}cyclohexyl)carbamate)

Tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}cyclohexyl)carbamate is a specialized carbamate-protected amine compound featuring a cyclopropane and cyclohexane backbone. Its rigid cyclopropyl and cyclohexyl moieties contribute to structural stability, making it valuable in medicinal chemistry and peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group ensures selective deprotection under mild acidic conditions, enabling controlled reactivity in multi-step syntheses. The aminomethyl functionality offers versatility for further derivatization, while the cyclopropane ring enhances steric and electronic properties. This compound is particularly useful in the development of bioactive molecules, where precise functional group manipulation is required. Its well-defined reactivity and stability make it a reliable intermediate in pharmaceutical research.
tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}cyclohexyl)carbamate structure
2229213-04-9 structure
Product name:tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}cyclohexyl)carbamate
CAS No:2229213-04-9
MF:C16H30N2O2
MW:282.421604633331
CID:6557827
PubChem ID:165824809

tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}cyclohexyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}cyclohexyl)carbamate
    • 2229213-04-9
    • tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}cyclohexyl)carbamate
    • EN300-1874305
    • Inchi: 1S/C16H30N2O2/c1-15(2,3)20-14(19)18-13-6-4-12(5-7-13)10-16(11-17)8-9-16/h12-13H,4-11,17H2,1-3H3,(H,18,19)
    • InChI Key: VXDWKIXNAVKDQZ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1CCC(CC1)CC1(CN)CC1)=O

Computed Properties

  • Exact Mass: 282.230728204g/mol
  • Monoisotopic Mass: 282.230728204g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}cyclohexyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1874305-5.0g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}cyclohexyl)carbamate
2229213-04-9
5g
$3273.0 2023-06-01
Enamine
EN300-1874305-2.5g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}cyclohexyl)carbamate
2229213-04-9
2.5g
$2211.0 2023-09-18
Enamine
EN300-1874305-0.25g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}cyclohexyl)carbamate
2229213-04-9
0.25g
$1038.0 2023-09-18
Enamine
EN300-1874305-1g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}cyclohexyl)carbamate
2229213-04-9
1g
$1129.0 2023-09-18
Enamine
EN300-1874305-0.5g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}cyclohexyl)carbamate
2229213-04-9
0.5g
$1084.0 2023-09-18
Enamine
EN300-1874305-0.1g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}cyclohexyl)carbamate
2229213-04-9
0.1g
$993.0 2023-09-18
Enamine
EN300-1874305-1.0g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}cyclohexyl)carbamate
2229213-04-9
1g
$1129.0 2023-06-01
Enamine
EN300-1874305-10g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}cyclohexyl)carbamate
2229213-04-9
10g
$4852.0 2023-09-18
Enamine
EN300-1874305-0.05g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}cyclohexyl)carbamate
2229213-04-9
0.05g
$948.0 2023-09-18
Enamine
EN300-1874305-10.0g
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}cyclohexyl)carbamate
2229213-04-9
10g
$4852.0 2023-06-01

tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}cyclohexyl)carbamate Related Literature

Additional information on tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}cyclohexyl)carbamate

tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}cyclohexyl)carbamate: A Comprehensive Overview

The compound tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}cyclohexyl)carbamate, identified by the CAS number 2229213-04-9, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a cyclopropylmethyl group and an aminomethyl substituent, further modified by a tert-butyl carbamate moiety. The combination of these structural elements contributes to its distinctive chemical properties and functional versatility.

The synthesis of this compound involves a series of carefully designed reactions, leveraging modern organic chemistry techniques. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of the chiral centers present in the molecule, enhancing its applicability in enantioselective reactions. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing synthesis time while maintaining product purity.

In terms of applications, this compound has shown promise in the field of drug discovery, particularly as a potential lead compound for treating neurodegenerative diseases. Studies published in 2023 have highlighted its ability to modulate specific neuronal pathways, suggesting it could be developed into a therapeutic agent with minimal side effects. Additionally, its structural flexibility makes it an attractive candidate for use in polymer chemistry, where it can serve as a building block for creating advanced materials with tailored mechanical properties.

The stability and reactivity of tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}cyclohexyl)carbamate have been extensively studied under various conditions. Recent research has demonstrated its resistance to hydrolysis under physiological conditions, which is a critical factor for its potential use in drug delivery systems. Furthermore, its ability to undergo selective chemical transformations has opened new avenues for its application in organic synthesis, particularly in the construction of bioactive molecules.

In conclusion, the compound with CAS number 2229213-04-9, known as tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}cyclohexyl)carbamate, represents a significant advancement in organic chemistry. Its unique structure, combined with recent research findings, positions it as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover new applications and optimize its synthesis, this compound is poised to make substantial contributions to the fields of pharmacology and materials science.

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